molecular formula C20H18N6OS2 B11267033 3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11267033
M. Wt: 422.5 g/mol
InChI Key: TYUGLTSGPITJMP-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,2,4-thiadiazol ring, which is further substituted with a 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .

Properties

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

3-methyl-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-12-6-4-7-14(10-12)19(27)22-20-21-18(24-29-20)17-13(2)26(25-23-17)15-8-5-9-16(11-15)28-3/h4-11H,1-3H3,(H,21,22,24,27)

InChI Key

TYUGLTSGPITJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a reaction involving a thioamide and a nitrile. This step may require the use of a strong acid or base as a catalyst.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction involving a carboxylic acid and an amine. This reaction is typically carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the triazole ring or the thiadiazole ring. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced triazole and thiadiazole derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s structural complexity makes it a candidate for the development of advanced materials, such as organic semiconductors and sensors.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound may find applications in the development of new catalysts and chemical reagents for industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The triazole and thiadiazole rings may play a key role in binding to the target molecules, while the benzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analog: 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

  • Key Difference : The benzamide substituent is a 4-chloro group instead of 3-methyl.
  • This substitution may enhance metabolic stability compared to the methyl group due to reduced susceptibility to oxidative demethylation .

Heterocyclic Variants: Isoxazole and Pyridine Derivatives

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (, Compound 8a) differ in their heterocyclic cores:

  • Isoxazole vs. Triazole : Isoxazole (Compound 6) introduces an oxygen atom, reducing sulfur content and possibly decreasing lipophilicity.
  • Synthetic Yields : Both analogs exhibit high yields (~70–80%), suggesting robust synthetic routes for such scaffolds .

Physicochemical and Spectroscopic Comparisons

Compound Name Core Heterocycle Substituent Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%)
Target Compound Triazole-Thiadiazol 3-methylbenzamide Not reported Not reported Not given
4-Chloro Analog () Triazole-Thiadiazol 4-chlorobenzamide Not reported Not reported Not given
N-(5-Isoxazol-5-yl-thiadiazol)benzamide (6) Isoxazole-Thiadiazol Benzamide 160 1606 70
Compound 8a () Pyridine-Thiadiazol Acetylpyridinyl 290 1679, 1605 80

Observations :

  • The triazole-thiadiazol core (target compound) may confer higher thermal stability compared to isoxazole derivatives (mp 160°C vs. unreported for triazole analogs).
  • Acetylpyridinyl substitution (Compound 8a) increases melting point (290°C), likely due to enhanced intermolecular interactions from the acetyl group .

Crystallographic and Computational Analysis

  • SHELX Refinement : The target compound’s structure may be resolved using SHELXL, a program widely used for small-molecule crystallography ().
  • Comparison with : The 4-chloro analog’s structure (if resolved) would provide bond-length and angle data to assess steric effects of substituents .

Biological Activity

The compound 3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Triazole ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Thiadiazole moiety : Associated with anti-inflammatory and analgesic properties.
  • Benzamide group : Often linked to neuroactive effects and potential in treating psychiatric disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

CompoundCancer TypeIC50 Value (μM)Reference
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF-7 (Breast)Significant cytotoxicity compared to cisplatin

These findings suggest that derivatives of triazoles and thiadiazoles may exhibit selective cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated that similar compounds show activity against a range of pathogenic bacteria and fungi. For example:

MicroorganismActivity ObservedReference
E. coliInhibition
S. aureusModerate activity

The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds containing thiadiazole rings are recognized for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and reduce swelling in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Disruption of Cell Signaling Pathways : It could interfere with signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress.

Case Studies

Several case studies illustrate the efficacy of related compounds in clinical settings:

  • Study on Triazole Derivatives : A clinical trial evaluated the efficacy of triazole derivatives in patients with advanced breast cancer, showing promising results in tumor reduction.
  • Animal Model Studies : Research involving animal models demonstrated significant reductions in tumor size when treated with thiadiazole-containing compounds.

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